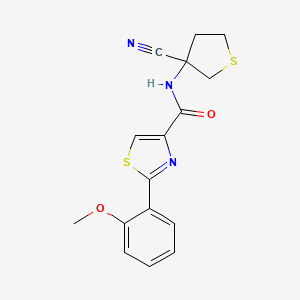![molecular formula C14H18N2OS B2454525 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone CAS No. 1705229-55-5](/img/structure/B2454525.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s but has recently gained attention as a new psychoactive substance (NPS) due to its potent analgesic effects and potential for abuse.
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The 2-azabicyclo[3.2.1]octane scaffold, represented by our compound, holds significant promise in drug discovery. Researchers have utilized it as a key synthetic intermediate in several total synthesis processes. Its challenging structure makes it an interesting scaffold to work with, and its potential pharmacological activity warrants further investigation .
Natural Product Synthesis
Molecules containing highly strained ring systems, such as trans-fused bicyclo[3.3.0]octanes, are notoriously difficult to synthesize. However, recent advancements have enabled the creation of natural products with similar ring systems. Our compound’s core structure contributes to this exciting area of research .
Photochemistry and Photocatalysis
Interest in the 2-azabicyclo[3.2.1]octane system surged after the discovery of cytisine-like alkaloids from the roots and stems of Ormosia hosier. These compounds, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Investigating their photochemical properties and potential applications could lead to novel therapeutic strategies .
Synthetic Organic Chemistry
Researchers have developed regio- and diastereoselective strategies for synthesizing complex bicyclo[3.2.1]octane scaffolds. Our compound’s unique architecture plays a crucial role in these synthetic pathways, allowing access to diverse chemical structures. These efforts contribute to the advancement of synthetic methodologies .
Flow Chemistry and Biomass Valorization
Given its potential as a synthetic intermediate, our compound could find applications in flow chemistry processes. Additionally, its valorization from biomass-derived sources aligns with sustainable practices. Investigating its reactivity and transformations under various conditions could yield valuable insights .
Total Synthesis of Target Molecules
The 2-azabicyclo[3.2.1]octane scaffold has been employed in the total synthesis of various bioactive molecules. Researchers continue to explore its versatility and utility in constructing complex chemical frameworks. These endeavors contribute to the advancement of synthetic chemistry and drug development .
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound acts as a highly potent and selective inhibitor against JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . IL-6 is a proinflammatory cytokine that plays a critical role in immune response regulation. By inhibiting JAK1, the compound disrupts the IL-6 signaling pathway, which can help alleviate symptoms in autoimmune diseases .
Pharmacokinetics
The compound is orally bioavailable and demonstrates dose-dependent efficacy . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km . Further preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies are conducted to support its clinical development .
Result of Action
The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These effects demonstrate the compound’s potential utility in treating autoimmune diseases such as rheumatoid arthritis .
Propiedades
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-18-12-8-10-5-6-11(9-12)16(10)14(17)13-4-2-3-7-15-13/h2-4,7,10-12H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQLOCABHWNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)
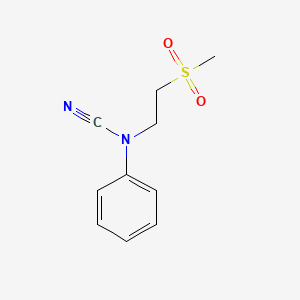
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)
![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2454448.png)
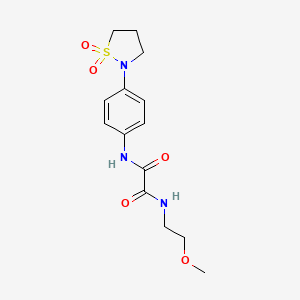
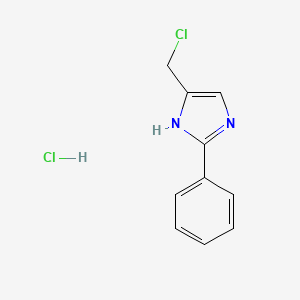
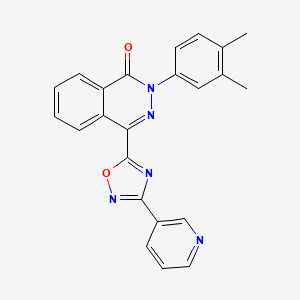
![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)
